![molecular formula C14H20ClNO4 B5649915 [1-(5-chloro-2-furoyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5649915.png)
[1-(5-chloro-2-furoyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol
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Overview
Description
Synthesis Analysis
The synthesis of complex piperidine derivatives, similar to our compound of interest, typically involves condensation reactions, where piperidine-based alcohols react with sulfonyl chlorides in the presence of a base in a solvent such as methylene dichloride. These reactions are characterized by the formation of sulfonyl-piperidinyl methanols, which can be further modified to introduce various functional groups, including furan and methoxyethyl groups (Benakaprasad et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds similar to [1-(5-chloro-2-furoyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol is often elucidated using X-ray crystallography. These studies reveal the crystalline structure, including the conformation of the piperidine ring and the spatial arrangement of the substituent groups. The piperidine ring typically adopts a chair conformation, providing a stable framework for the attachment of various functional groups (Girish et al., 2008).
Chemical Reactions and Properties
Piperidine derivatives undergo a range of chemical reactions, influenced by the nature of their substituent groups. These reactions include nucleophilic substitutions where the piperidine nitrogen atom can act as a nucleophile, and addition reactions to the double bonds present in the furan ring. The presence of a methoxyethyl group can lead to reactions typical of ethers, such as cleavage under acidic conditions or reactions with electrophiles (Consiglio et al., 1981).
properties
IUPAC Name |
(5-chlorofuran-2-yl)-[3-(hydroxymethyl)-3-(2-methoxyethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO4/c1-19-8-6-14(10-17)5-2-7-16(9-14)13(18)11-3-4-12(15)20-11/h3-4,17H,2,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRANPVYNATGGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCCN(C1)C(=O)C2=CC=C(O2)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(5-Chloro-2-furoyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol |
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